molecular formula C16H19N3O B1438132 2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide CAS No. 1087792-97-9

2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide

Cat. No. B1438132
CAS RN: 1087792-97-9
M. Wt: 269.34 g/mol
InChI Key: QNGHSBNMRXDMFW-UHFFFAOYSA-N
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Description

2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide, also known as BEC, is an organic compound that has seen a variety of applications in the scientific research field. It is a multi-functional compound that can be used for a variety of purposes, such as synthesis, drug development, and more. BEC is a versatile compound that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Compound Development

A study by El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing a series of α-ketoamide derivatives. This process involved the ring opening of N-acylisatin and showed OxymaPure's superiority in yield and purity over traditional methods. The synthesized compounds were characterized using various analytical techniques, highlighting the compound's role in novel synthesis processes (El‐Faham et al., 2013).

Catalysis and Reaction Optimization

Thalluri et al. (2014) discussed ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate's use in mediating Lossen rearrangement, facilitating the synthesis of ureas and hydroxamic acids from carboxylic acids. The process achieved good yields without racemization under milder conditions, demonstrating the compound's utility in reaction optimization and its environmental benefits due to reagent recyclability (Thalluri et al., 2014).

Anticancer and Antioxidant Applications

Ejidike and Ajibade (2016) synthesized Ru(III) complexes with monobasic tridentate Schiff base ligands, including derivatives related to the compound of interest. These complexes were tested for their anticancer activity against various cancer cell lines and exhibited significant potency. Additionally, their antioxidant activity was evaluated, providing insights into the compound's potential therapeutic applications (Ejidike & Ajibade, 2016).

Optical and Electronic Material Development

Elkanzi et al. (2020) focused on the synthesis of novel organic compounds for photodiode applications, including derivatives similar to the compound . Their work involved preparing thin films and characterizing them for optical and electronic properties, aiming at developing new materials for electronic devices. This research highlights the compound's role in advancing material science and its potential for electronic applications (Elkanzi et al., 2020).

properties

IUPAC Name

2-[benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-19(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(17)18-20/h3-11,20H,2,12H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGHSBNMRXDMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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